N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14(24-16-7-3-2-4-8-16)18(22)20-15-11-19-21(12-15)13-17-9-5-6-10-23-17/h2-4,7-8,11-12,14,17H,5-6,9-10,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIYICJBHKJHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1)CC2CCCCO2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxypropanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a pyrazole ring, an oxane moiety, and a phenoxypropanamide structure. Its molecular formula is , with a molecular weight of approximately 367.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The compound may interact with specific molecular targets such as:
- Enzymes : It may inhibit or activate certain enzymes, influencing metabolic pathways.
- Receptors : The compound could bind to receptors involved in immune response modulation, potentially affecting inflammatory pathways.
Anti-inflammatory Properties
Research indicates that compounds within the pyrazole family often exhibit anti-inflammatory properties. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.
Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in swelling and pain levels compared to control groups, indicating its potential as an anti-inflammatory agent.
Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer effects against breast cancer cell lines. The study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its role as a potential chemotherapeutic agent.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity | References |
|---|---|---|---|
| Pyrazole Derivative A | Structure A | Anti-inflammatory | [Source A] |
| Pyrazole Derivative B | Structure B | Anticancer | [Source B] |
| N-{1-[4-(trifluoromethyl)phenyl]} | Structure C | Enzyme inhibition | [Source C] |
The unique combination of functional groups in this compound allows for diverse interactions compared to other pyrazole derivatives, potentially leading to enhanced biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxypropanamide with selected pyrazole and thiadiazole derivatives from the literature ():
Key Observations:
Structural Variations: The oxan-2-ylmethyl group in the target compound replaces the 4-nitrophenyl or hydrazinecarbothioamide groups in analogs. This substitution may enhance solubility or alter target binding due to the oxane ring’s ether oxygen and conformational flexibility.
Biological Activity: Pyrazole-hydrazine derivatives () exhibited moderate antimicrobial activity, while thiadiazole analogs showed enhanced efficacy, suggesting that heterocycle choice (pyrazole vs. thiadiazole) impacts potency . The absence of nitro or thiadiazole groups in the target compound may reduce cytotoxicity but also limit antimicrobial effects unless compensatory functional groups (e.g., phenoxypropanamide) contribute to activity.
Synthesis and Characterization: Both the target compound and analogs rely on hydrazone intermediates and nucleophilic substitutions. However, the thiadiazole derivatives required additional steps (e.g., reaction with hydrazonoyl chlorides), highlighting trade-offs between synthetic complexity and bioactivity .
Methodological Considerations
- Structural Analysis: The SHELX software suite () is widely used for crystallographic refinement of small molecules and macromolecules.
- Antimicrobial Testing : Analog testing in followed standardized protocols against E. coli, B. mycoides, and C. albicans. Similar assays could evaluate the target compound’s efficacy, with adjustments for its unique substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
